N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide
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Overview
Description
Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a six-membered carbon ring with alternating single and double bonds) with a fluorine atom attached . Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . Sulfonamides are a class of organic compounds that contain a sulfur atom with two oxygen atoms and one nitrogen atom attached . The compound you mentioned seems to be a combination of these three classes of compounds.
Scientific Research Applications
Anti-inflammatory and Anticancer Applications
Research on celecoxib derivatives, compounds structurally related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Ş. Küçükgüzel et al. (2013) synthesized and characterized a series of novel celecoxib derivatives, finding that some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, hinting at their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
COX-2 Inhibition for Anti-inflammatory Effects
The synthesis and evaluation of sulfonamide derivatives for COX-2 inhibition, which is crucial for developing anti-inflammatory drugs, highlight the importance of structural modifications in enhancing selectivity and potency. For example, research by Hiromasa Hashimoto et al. (2002) led to the identification of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hiromasa Hashimoto et al., 2002).
Anticancer Drug Candidates
Further studies have identified new sulfonamides as selective inhibitors of carbonic anhydrase IX or XII, enzymes overexpressed in certain cancers, providing a new avenue for anticancer drug development. Compounds with high Potency-Selectivity Expression (PSE) values have emerged as leader anticancer compounds, presenting a promising direction for future research in cancer therapeutics (H. Gul et al., 2018).
Future Directions
The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety . Without specific information about “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide”, it’s difficult to predict future directions for research on this compound.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2S/c1-2-19(17,18)12-7-10-13-14-15-16(10)9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBUZQKEHPMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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